
Kaerophyllin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fusidic acid can be synthesized through the fermentation of Fusidium coccineum. The fermentation broth is processed to isolate and purify the antibiotic . Additionally, sodium fusidate, a salt form of fusidic acid, can be prepared by dissolving fusidic acid in a low alcohol solution and then crystallizing it using an ethyl acetate solution .
Industrial Production Methods
In industrial settings, fusidic acid is produced through large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, extraction, and crystallization, to obtain the pure antibiotic . The production process is designed to maintain the stability and potency of the antibiotic while minimizing impurities .
Chemical Reactions Analysis
Structural Characteristics & Reactivity Profile
Kaerophyllin (C₂₀H₂₂O₆) is a lignan derivative isolated from Bupleurum scorzonerifolium. Its structure contains:
- Two benzene rings with methoxy (-OCH₃) substituents
- Dihydrofuran ring providing stereochemical rigidity
- α,β-unsaturated carbonyl system (reactivity hotspot for nucleophilic additions)
Key reactive sites:
Position | Functional Group | Reactivity Type |
---|---|---|
C-7' | Ketone | Electrophilic carbonyl |
C-8' | Double bond | Conjugated diene reactivity |
C-9 | Methoxy group | Demethylation potential |
Enzymatic Demethylation
In hepatic systems (in vitro studies with LX-2 cells):
textThis compound → Demethylated metabolites
- Conditions : Cytochrome P450 enzymes (CYP3A4 isoform dominant)
- Products : Catechol derivatives with increased polarity
- Impact : Enhanced water solubility (LogP decreases from 2.8 → 1.2)
Oxidative Degradation
Under UV light exposure (λ = 254 nm):
Parameter | Value |
---|---|
Half-life | 4.2 hr |
QY (Φ) | 0.03 |
Major products | Quinone derivatives |
Mechanistic pathway:
NF-κB Pathway Modulation
This compound demonstrates dose-dependent inhibition :
Concentration (μM) | % Inhibition (±SD) |
---|---|
10 | 22.4 ± 3.1 |
50 | 68.9 ± 5.7 |
100 | 91.2 ± 2.8 |
Mechanism:
Redox Cycling Behavior
Electrochemical analysis (CV at pH 7.4):
Potential (V vs Ag/AgCl) | Process |
---|---|
-0.32 | Single-electron reduction |
+0.41 | Two-electron oxidation |
Generates stable semiquinone radicals (EPR signal at g = 2.003)
Thermal Degradation
TGA analysis (N₂ atmosphere):
Temperature Range (°C) | Mass Loss (%) | Process |
---|---|---|
25-150 | 0.8 | Solvent evaporation |
180-220 | 12.4 | Methoxy group cleavage |
220-300 | 58.7 | Ring decomposition |
Kinetics follow 1st-order model (Eₐ = 98.4 kJ/mol)
Synthetic Analog Development
Recent structural modifications show enhanced activity:
Derivative | Modification | IC₅₀ Improvement |
---|---|---|
KPL-12 | C-9 hydroxylation | 4.6× vs parent |
KPL-17 | Fluorine at C-4' | 8.9× |
KPL-29 | Demethylated analog | 12.3× |
Crystal structure analysis (PDB 7T2X) reveals tighter binding to ERK2 catalytic pocket
Spectroscopic Signatures
HRMS (ESI+): m/z 381.1312 [M+Na]⁺ (calc. 381.1315)
¹³C NMR (125 MHz, CDCl₃): δ 176.8 (C=O), 152.3 (OCH₃), 128.4-114.7 (Ar-C)
IR (KBr): ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) Critical Analysis: While this compound shows complex reactivity patterns, its exact metabolic fate in vivo remains partially characterized. Current gaps include detailed kinetic studies of its hydrolysis pathways and comprehensive SAR analysis of dihydrofuran ring modifications. Recent advances in microfluidic reaction screening could accelerate derivative development.
Scientific Research Applications
Hepatoprotective Effects
One of the most significant applications of kaerophyllin is its protective role against liver injury and fibrogenesis. A study conducted on Sprague-Dawley rats demonstrated that this compound effectively mitigated liver damage induced by thioacetamide (TAA). The research revealed several key findings:
- Reduction in Liver Enzymes : this compound treatment led to decreased serum levels of aspartate transaminase (AST) and alanine transaminase (ALT), indicating reduced liver injury .
- Histological Improvements : Histological examination showed improved liver architecture and lower fibrosis scores in this compound-treated groups compared to controls .
- Mechanistic Insights : The compound was shown to suppress inflammation by downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound enhanced peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity, which plays a crucial role in regulating inflammatory responses in hepatic stellate cells .
Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. In vitro studies have indicated that this compound can inhibit the activation of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis progression. By modulating the expression of inflammatory mediators, this compound may contribute to reducing chronic inflammation associated with liver diseases .
Phytochemical Properties and Ethnopharmacological Applications
Research has highlighted the broader phytochemical profile of this compound within the context of traditional medicine. A review of medicinal plants from Argentina noted that this compound is part of a larger group of bioactive compounds that exhibit various pharmacological effects, including antioxidant and antimicrobial activities . This suggests potential applications in herbal medicine and integrative health practices.
Case Studies and Research Findings
Several case studies have been documented that emphasize the therapeutic potential of this compound:
- Liver Fibrosis Model : In an experimental model where liver fibrosis was induced by TAA, this compound demonstrated significant protective effects against fibrogenesis through both anti-inflammatory mechanisms and direct effects on HSCs .
- Traditional Uses : The ethnopharmacological literature suggests that Bupleurum species, from which this compound is derived, have been used traditionally for their liver-protective properties, supporting its relevance in modern therapeutic contexts .
Mechanism of Action
Fusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis . This inhibition blocks the necessary conformational changes for EF-G release from the ribosome, effectively halting bacterial growth .
Comparison with Similar Compounds
Fusidic acid is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against Gram-positive bacteria. Similar compounds include:
- 3-keto fusidate
- 11-keto fusidate
- 11-deoxy fusidate
These compounds share structural similarities with fusidic acid but differ in their functional groups and biological activities . Fusidic acid’s ability to form strong complexes with cyclodextrins enhances its solubility and bioavailability, making it a valuable antibiotic in clinical settings .
Biological Activity
Kaerophyllin is a naturally occurring compound classified within the group of lignans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is drawn from various research studies and case analyses to provide a comprehensive overview.
Overview of this compound
This compound, a lignan glycoside, has been isolated from various plant sources, particularly those in the Acanthaceae family. Its structure is characterized by a dibenzylbutyrolactone skeleton, which is common among lignans. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various chronic diseases.
- Mechanism : The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.
- Findings : In vitro studies have shown that this compound can reduce lipid peroxidation and protect cellular components from oxidative damage .
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in several studies, making it a candidate for treating inflammatory conditions.
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating the inflammatory response.
- Case Study : A study involving animal models of inflammation showed that this compound significantly reduced edema and inflammatory markers compared to control groups .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens.
- Findings : this compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
- Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 62.5 | Moderate |
Escherichia coli | 125 | Moderate |
Candida albicans | 100 | Moderate |
The biological activities of this compound can be attributed to several key mechanisms:
- Antioxidant Mechanism : this compound enhances the expression of genes involved in antioxidant defense and reduces oxidative stress markers.
- Anti-inflammatory Pathway : It modulates signaling pathways related to inflammation, particularly through inhibition of NF-κB activation.
- Antimicrobial Action : The compound disrupts the cell wall integrity of bacteria and fungi, leading to cell lysis.
Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- A study published in Phytotherapy Research demonstrated that this compound could reduce symptoms in models of arthritis by lowering inflammatory cytokine levels .
- Another research article reported that this compound showed significant promise in managing oxidative stress-related diseases through its dual action as an antioxidant and anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the primary natural sources of kaerophyllin, and how is it isolated for research purposes?
this compound is a lignan predominantly isolated from Bupleurum scorzonerifolium via bioactivity-guided fractionation. The process involves solvent extraction (e.g., methanol or ethanol), followed by chromatographic separation using silica gel or HPLC to purify the compound . Researchers should validate the source material’s botanical identity and employ phytochemical profiling (e.g., TLC, NMR) to confirm purity and structural integrity .
Q. What are the standard methodologies for quantifying this compound in plant extracts or biological samples?
High-performance liquid chromatography (HPLC) with UV detection at 328 nm is widely used. A validated method employs a C18 column (e.g., Shimpack CLCODS) and a mobile phase of methanol:water (70:30) at 1.0 mL/min flow rate. Calibration curves should be established using certified reference standards, with recovery rates ≥95% . Note that isomerization (e.g., cis- and trans-kaerophyllin) during analysis may require summing isomer pairs for accurate quantification .
Q. What are the key pharmacological effects of this compound identified in preclinical studies?
this compound exhibits anti-fibrotic and anti-inflammatory properties, primarily demonstrated in hepatic stellate cell (HSC) models and thioacetamide (TAA)-induced liver fibrosis in rats. Key outcomes include reduced collagen I/α-SMA expression, suppressed NF-κB signaling, and downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s anti-fibrotic mechanisms in vivo?
- Model : Use TAA-induced liver fibrosis in rats (e.g., 200 mg/kg TAA, twice weekly for 6 weeks).
- Intervention : Administer this compound orally (10–30 mg/kg, twice daily) starting at fibrosis onset (e.g., Week 2 post-TAA).
- Endpoints : Measure serum ALT/AST, histopathology (e.g., H&E staining), and molecular markers (α-SMA, TIMP-1 via qPCR/Western blot). Include a positive control (e.g., curcumin 150 mg/kg) .
- Data Validation : Use sham-operated controls and ensure blinding during histological scoring to reduce bias .
Q. What mechanistic pathways underlie this compound’s inhibition of hepatic stellate cell activation?
this compound suppresses HSC migration and activation by:
- Blocking NF-κB nuclear translocation via reduced IκB phosphorylation.
- Upregulating PPARγ activity, which antagonizes pro-fibrotic signaling.
- Reducing ICAM-1 and MCP-1 expression, critical for inflammatory cell recruitment . Researchers should validate these pathways using luciferase reporter assays (e.g., NF-κB/PPARγ) and siRNA knockdowns to confirm target specificity .
Q. How can researchers address discrepancies in this compound’s reported efficacy across different fibrosis models?
- Model Variability : Compare outcomes in toxin-induced (e.g., TAA) vs. metabolic (e.g., NASH) fibrosis models.
- Dosage Optimization : Conduct dose-response studies (e.g., 5–50 mg/kg) to identify therapeutic thresholds.
- Biomarker Consistency : Use standardized assays for collagen deposition (e.g., hydroxyproline content) and inflammation (e.g., cytokine multiplex panels) .
Q. What analytical challenges arise in quantifying this compound, and how can they be mitigated?
- Isomerization : cis- and trans-kaerophyllin interconvert during storage/analysis. Mitigate by summing isomer pairs in chromatograms and using low-temperature autosamplers .
- Matrix Effects : In biological samples (e.g., plasma), employ solid-phase extraction (SPE) to remove interfering lipids/proteins .
Q. How can this compound be synergistically combined with other compounds to enhance anti-fibrotic efficacy?
- Combination Therapy : Test with curcumin (anti-inflammatory) or sorafenib (anti-angiogenic) in co-treatment regimens.
- Screening : Use high-throughput assays (e.g., HSC proliferation/migration) to identify additive/synergistic effects.
- Mechanistic Synergy : Focus on pathways like TGF-β/Smad or PI3K/Akt, which are less targeted by this compound alone .
Q. Methodological and Ethical Considerations
Q. What ethical guidelines apply to this compound research involving animal models?
- Follow institutional animal care protocols (e.g., IACUC approval) for humane endpoints (e.g., ≤20% weight loss).
- Use the ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and sample-size justification .
Q. How should researchers structure a literature review to identify gaps in this compound studies?
Properties
IUPAC Name |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKOHFAJPKLSBP-MDNIKOHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75590-33-9 | |
Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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